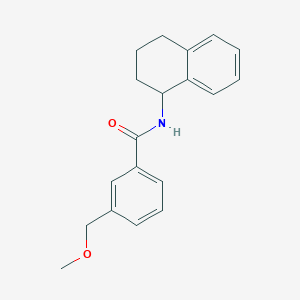
3-(methoxymethyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Methoxymethyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a benzamide derivative that has been studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In
作用機序
The exact mechanism of action of 3-(methoxymethyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide is not fully understood, but it is thought to act through the modulation of various signaling pathways in the body. It has been shown to interact with the cannabinoid receptor CB1, as well as with other receptors involved in pain and inflammation, such as TRPV1 and PPARγ.
Biochemical and physiological effects:
Studies have shown that 3-(methoxymethyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide has a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis, neuropathic pain, and other inflammatory conditions. It has also been shown to have neuroprotective effects, protecting against oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One advantage of using 3-(methoxymethyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide in laboratory experiments is its relatively low toxicity and high selectivity for its target receptors. However, its limited solubility in water can make it difficult to use in certain experimental settings. Additionally, more research is needed to fully understand its pharmacokinetics and potential side effects.
将来の方向性
There are several potential future directions for research on 3-(methoxymethyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It may also have applications in the treatment of chronic pain and other inflammatory conditions. Further research is needed to fully understand its mechanism of action and potential therapeutic uses. Additionally, new synthesis methods and modifications of the compound may lead to improved efficacy and reduced toxicity.
合成法
The synthesis of 3-(methoxymethyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide involves the reaction of 1,2,3,4-tetrahydronaphthalene with 4-(chloromethyl)benzonitrile in the presence of a base, followed by the reaction of the resulting intermediate with methanol and hydrochloric acid. The final product is obtained after purification and isolation.
科学的研究の応用
3-(Methoxymethyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide has been studied for its potential therapeutic applications in various areas of medicine. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects, making it a promising candidate for the treatment of chronic pain, neurodegenerative diseases, and other inflammatory conditions.
特性
IUPAC Name |
3-(methoxymethyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-22-13-14-6-4-9-16(12-14)19(21)20-18-11-5-8-15-7-2-3-10-17(15)18/h2-4,6-7,9-10,12,18H,5,8,11,13H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIMXNRGFVZIGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CC=C1)C(=O)NC2CCCC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

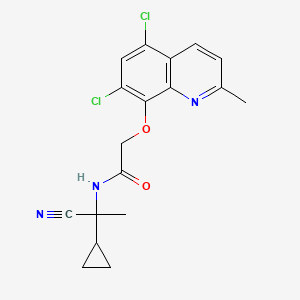
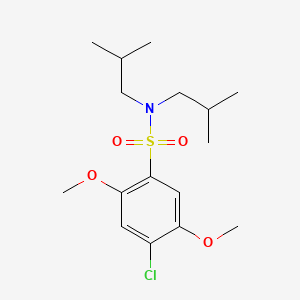

![N-[2-(4-tert-butylanilino)-2-oxoethyl]-N'-(4-methoxyphenyl)oxamide](/img/structure/B7454224.png)

![(3S)-2-[2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-2-oxoethyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7454229.png)

![Methyl 4-[3-(1-adamantylmethylamino)-2-hydroxypropoxy]-3-methoxybenzoate](/img/structure/B7454241.png)
![3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzonitrile](/img/structure/B7454253.png)

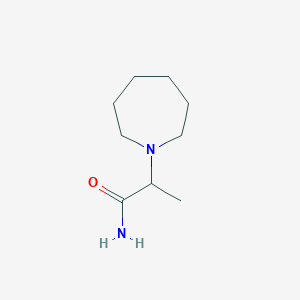
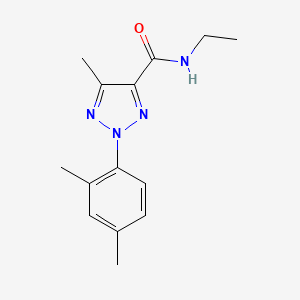
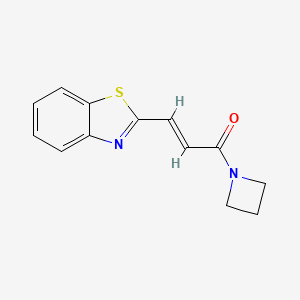
![2-Benzylsulfanylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7454291.png)